4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-propyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3O3/c1-2-4-14-10-19(24)26-18-11-16(7-8-17(14)18)25-12-13-5-3-6-15(9-13)20(21,22)23/h3,5-11H,2,4,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOCSCVERGFGRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one typically involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C . This is followed by a reaction with various sodium azides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted under specific conditions using reagents like sodium azide or other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmacological Studies
4-Propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has been investigated for its potential pharmacological properties, including:
- Antioxidant Activity : Studies have shown that compounds in the chromenone family exhibit significant antioxidant effects, which can be beneficial in mitigating oxidative stress-related diseases .
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models, by inducing apoptosis and disrupting cell cycle progression .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammatory pathways is a key area of investigation .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy against resistant strains of bacteria is particularly noteworthy, suggesting a potential role in addressing antibiotic resistance .
Case Study 1: Antioxidant Activity
In a study examining the antioxidant capacity of various chromenones, this compound was found to significantly reduce reactive oxygen species (ROS) levels in vitro. The results indicated that this compound could protect cellular components from oxidative damage, supporting its use in formulations aimed at preventing oxidative stress-related conditions.
Case Study 2: Anticancer Research
A recent investigation into the anticancer effects of this compound showed that it inhibited the growth of MDA-MB-231 breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study highlighted its potential as a lead compound for further development in cancer therapeutics.
Mechanism of Action
The mechanism of action of 4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl group enhances its ability to interact with biological membranes and proteins, leading to its observed biological activities . It may inhibit specific enzymes or receptors, thereby exerting its effects on cellular processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Group Variations
Compound 82: 3-(4-Fluorobenzyl)-2-oxo-4-propyl-2H-chromen-7-yl 4-methylbenzenesulfonate
- Position 4 : Propyl group (shared with the main compound).
- Position 7 : 4-Fluorobenzyl group attached via a tosylate (4-methylbenzenesulfonate) ester.
- The tosylate ester introduces a labile leaving group, suggesting utility as a prodrug or intermediate in nucleophilic substitution reactions.
- Physical Data : Melting point = 110–111°C; ¹H-NMR shows aromatic proton shifts at δ 6.83–7.74, distinct from the main compound due to the tosylate’s deshielding effects .
Compound 4d: 4-[3-[4-(4-Hydroxy-benzyl)-piperazin-1-yl]-propoxy]-7-methoxy-3-phenyl-chromen-2-one
- Position 4 : Propoxy-piperazine-hydroxybenzyl chain.
- Position 7 : Methoxy group.
- Key Differences :
- The piperazine-propoxy substituent introduces basicity and hydrophilic character, enhancing solubility in acidic environments.
- The methoxy group at position 7 is electron-donating, contrasting with the electron-withdrawing CF₃ group in the main compound.
- Synthesis : Prepared via alkylation of a coumarin precursor with a piperazine-propoxy intermediate, yielding 73% product .
4-Hydroxy-7-methyl-2H-chromen-2-one
- Position 4 : Hydroxyl group.
- Position 7 : Methyl group.
- Key Differences :
- Simpler structure with polar hydroxyl and methyl groups, reducing lipophilicity (estimated logP ~1.5 vs. ~4.5 for the main compound).
- Lacks the extended alkyl/aryl substituents critical for target-specific interactions.
Electronic and Steric Effects
- Trifluoromethyl (CF₃) vs. Fluorine: The CF₃ group in the main compound is strongly electron-withdrawing (-I effect), reducing electron density on the coumarin ring and enhancing oxidative stability.
- Tosylate vs. Benzyloxy : The tosylate in Compound 82 is a superior leaving group (for nucleophilic substitution) compared to the stable benzyloxy ether in the main compound, suggesting divergent synthetic applications .
- Piperazine vs. Alkyl Chains : The piperazine-propoxy group in Compound 4d introduces conformational flexibility and hydrogen-bonding capacity, likely directing it toward central nervous system (CNS) targets .
Biological Activity
4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic compound belonging to the coumarin class, which is characterized by its diverse biological activities and potential therapeutic applications. This compound has garnered attention due to its structural features, particularly the trifluoromethyl group, which enhances its biological activity through improved membrane permeability and metabolic stability.
Structure and Synthesis
The IUPAC name for this compound is 4-propyl-7-{[3-(trifluoromethyl)phenyl]methoxy}chromen-2-one. The synthesis typically involves the alkylation of 7-hydroxy-4-methyl coumarin using propargyl bromide in dry acetone, followed by treatment with anhydrous potassium carbonate at elevated temperatures.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C20H17F3O3 |
| Molecular Weight | 364.35 g/mol |
| CAS Number | Not specified |
| InChI | InChI=1S/C20H17F3O3/c1-2... |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoromethyl group enhances its ability to form hydrogen and halogen bonds with target proteins, increasing its affinity and efficacy in biological systems .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showing promising results in inhibiting growth. For instance, compounds with similar structures have demonstrated inhibitory effects against cholinesterases and cyclooxygenase enzymes, which are critical in inflammatory processes .
Antioxidant and Anti-inflammatory Properties
The compound has also been investigated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cells. Furthermore, it has shown potential anti-inflammatory effects by modulating pathways related to inflammation, which may be beneficial in treating chronic inflammatory diseases .
Anti-cancer Potential
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines, including breast cancer (MCF-7). The results indicated moderate to high cytotoxicity, suggesting that it may serve as a lead compound for developing new anti-cancer therapies .
Case Studies and Research Findings
- Inhibition of Cholinesterases : A study found that derivatives of coumarin with trifluoromethyl groups exhibited dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating potent activity .
- Cytotoxicity Against Cancer Cells : The compound was tested against MCF-7 cells, revealing significant cytotoxicity with IC50 values suggesting effective concentration levels for therapeutic use .
- Antioxidant Activity : The antioxidant potential was evaluated through various assays, demonstrating a strong capacity to reduce oxidative damage in cellular models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for synthesizing 4-propyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one?
- Answer: The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting substituted benzothiazole derivatives with functionalized chromenones under acidic or basic conditions. For example, brominated intermediates (e.g., dibromoethane or dibromopropane) are used to introduce alkoxy chains, as seen in analogous compounds . Yields range from 80–85% under optimized conditions. Key steps include protecting group strategies for hydroxyl or trifluoromethyl moieties and purification via column chromatography.
Q. How is structural confirmation achieved for this compound?
- Answer: Structural characterization employs:
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and coupling patterns.
- Mass Spectrometry (ESI-MS): To verify molecular weight (e.g., observed [M+H] peaks at m/z 440–455 in related compounds) .
- High-Performance Liquid Chromatography (HPLC): Purity assessment (>95%) and retention time matching .
- X-ray Diffraction (XRD): For crystalline derivatives, unit cell parameters (e.g., a = 9.0371 Å, b = 9.6216 Å in triclinic systems) are resolved .
Q. What analytical techniques ensure purity during synthesis?
- Answer:
- Thin-Layer Chromatography (TLC): Monitors reaction progress using silica plates and UV visualization.
- UV-Vis Spectroscopy: Tracks chromenone-specific absorbance bands (e.g., 270–320 nm).
- HPLC with Diode Array Detection (DAD): Quantifies impurities at <0.5% .
Advanced Research Questions
Q. How can X-ray crystallography resolve the compound’s crystal structure and packing interactions?
- Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) determines:
- Space Group: Triclinic P1 with unit cell dimensions (e.g., α = 75.171°, β = 65.865°) .
- Intermolecular Interactions: π-π stacking (3.8–4.2 Å) and halogen bonding (for chloro derivatives) .
- Disorder Modeling: For flexible alkoxy chains, partial occupancy refinement is applied .
Q. How can contradictions in reported bioactivity data be resolved?
- Answer: Contradictions (e.g., varying IC values in enzyme assays) are addressed via:
- Reproducibility Studies: Standardizing assay conditions (pH, temperature, solvent).
- Orthogonal Validation: Cross-testing with fluorescence polarization or surface plasmon resonance (SPR).
- Meta-Analysis: Comparing structural analogs (e.g., 3-benzothiazol-2-yl derivatives) to identify substituent-specific effects .
Q. What strategies optimize Structure-Activity Relationship (SAR) studies for this compound?
- Answer:
- Substituent Variation: Modifying the propyl chain length, benzyloxy position, or trifluoromethyl group to assess bioactivity shifts.
- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for targets like kinases or cytochrome P450 enzymes .
- In Vitro/In Vivo Correlation: Testing cytotoxicity (e.g., against intrahepatic cholangiocarcinoma cell lines) and pharmacokinetic properties .
Q. What challenges arise in computational modeling of its interactions with biological targets?
- Answer: Key challenges include:
- Fluorine Atom Handling: Accurately parameterizing trifluoromethyl groups in force fields (e.g., CHARMM).
- Solvent Effects: Modeling aqueous vs. lipid membrane environments for chromenone solubility.
- Conformational Flexibility: Sampling low-energy states of the benzyloxy side chain during molecular dynamics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
